Cas no 946525-30-0 ((2-Bromo-5-iodophenyl)methanol)

(2-Bromo-5-iodophenyl)methanol structure
946525-30-0 structure
Product Name:(2-Bromo-5-iodophenyl)methanol
CAS No:946525-30-0
Molecular Formula:C7H6BrIO
Molecular Weight:312.930413722992
MDL:MFCD11044842
CID:1065690
PubChem ID:53424372

(2-Bromo-5-iodophenyl)methanol Properties

Names and Identifiers

    • 2-BROMO-5-IODOBENZYLALCOHOL
    • (2-Bromo-5-iodophenyl)methanol
    • 2-bromo-5-iodoBenzenemethanol
    • 2-BROMO-5-IODOBENZYL ALCOHOL
    • 2-bromo-5-iodobenzylalcohol
    • WDXHGFYJUQMFDV-UHFFFAOYSA-N
    • Benzenemethanol, 2-bromo-5-iodo-
    • (2-Bromo-5-iodo-phenyl)-methanol
    • CL9121
    • AS05950
    • CM13297
    • 4-Bromo-3-hydroxymethyl-1-iodo-benzene
    • AK158350
    • ST24033832
    • Z1150
    • 2-Bromo-5-iodobenzenemethanol (ACI)
    • SCHEMBL1713834
    • WMB52530
    • SY110675
    • DTXSID20698488
    • AKOS024258482
    • DS-9342
    • MFCD11044842
    • Z1269159494
    • EN300-2950157
    • CS-0031364
    • DA-26783
    • 946525-30-0
    • AS-813/43501691
    • AC-30706
    • 2-Bromo-5-iodobenzyl alcohol, 97%
    • MDL: MFCD11044842
    • InChIKey: WDXHGFYJUQMFDV-UHFFFAOYSA-N
    • Inchi: 1S/C7H6BrIO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4H2
    • SMILES: BrC1C(CO)=CC(I)=CC=1

Computed Properties

  • Exact Mass: 311.86467g/mol
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Rotatable Bond Count: 1
  • Monoisotopic Mass: 311.86467g/mol
  • Heavy Atom Count: 10
  • Complexity: 110
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 2.4
  • Topological Polar Surface Area: 20.2

Experimental Properties

  • Melting Point: 112-116 °C
  • Solubility: Slightly soluble (1.6 g/l) (25 º C),
  • Density: 2.211±0.06 g/cm3 (20 ºC 760 Torr),

(2-Bromo-5-iodophenyl)methanol Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00H66P-1g
(2-Bromo-5-iodophenyl)methanol
946525-30-0 98%
1g
$6.00 2025-03-14
A2B Chem LLC
AI00369-1g
2-Bromo-5-iodobenzyl alcohol
946525-30-0 98%
1g
$6.00 2024-07-18
Aaron
AR00H6F1-1g
(2-Bromo-5-iodophenyl)methanol
946525-30-0 98%
1g
$4.00 2025-01-24
abcr
AB440740-5 g
(2-Bromo-5-iodophenyl)methanol
946525-30-0
5g
€98.70 2023-04-22
Alichem
A014001070-250mg
2-Bromo-5-iodobenzyl alcohol
946525-30-0 97%
250mg
$499.20 2023-08-31
Ambeed
A200673-1g
(2-Bromo-5-iodophenyl)methanol
946525-30-0 98%
1g
$7.0
Apollo Scientific
OR61452-5g
2-Bromo-5-iodobenzyl alcohol
946525-30-0
5g
£15.00 2025-02-20
Chemenu
CM102432-25g
(2-Bromo-5-iodophenyl)methanol
946525-30-0 95+%
25g
$156
Enamine
EN300-2950157-0.05g
(2-bromo-5-iodophenyl)methanol
946525-30-0 95.0%
0.05g
$19.0 2025-03-19
eNovation Chemicals LLC
D621261-5G
(2-bromo-5-iodophenyl)methanol
946525-30-0 97%
5G
$120 2022-09-06

(2-Bromo-5-iodophenyl)methanol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  6 h, rt
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 1 h, rt
Reference
Treatment of metabolic disorders in equine animals
, United States, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  6 h, 20 °C; cooled
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  cooled; 1 h, 20 °C
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water
Reference
Treatment of metabolic disorders in canine animals
, World Intellectual Property Organization, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  cooled; 6 h, rt
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  cooled; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  rt
Reference
Treatment of metabolic disorders in feline animals
, United States, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0 °C; 6 h, rt
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water
Reference
Crystalline complex of 1-cyano-2-(4-cyclopropyl-benzyl)-4-(ss-D-glucopyranos-1-yl)-benzene, methods for its preparation and the use thereof for preparing medicaments
, World Intellectual Property Organization, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  cooled; 6 h, rt
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  cooled; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
Glucopyranosyl-substituted benzonitrile derivatives, pharmaceutical compositions containing such compounds, their use and process for their manufacture
, World Intellectual Property Organization, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  cooled; 6 h, rt
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  cooled; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water
Reference
Process for the preparation of glucopyranosyl-substituted benzonitriles for use as therapeutic agents treating metabolic disorders
, United States, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide ,  Water ;  10 - 15 °C; 12 - 16 h, 10 - 15 °C
Reference
Preparation method of 2-bromo-5-iodo-benzyl alcohol
, China, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  10 - 25 °C
1.2 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ;  10 - 30 °C; 2 h, rt; rt → 66 °C; 2 h, 66 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Method for preparation of 2-bromo-5-iodobenzylalcohol
, China, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Borane Solvents: Tetrahydrofuran ;  0 °C; 4 h, rt
1.2 Solvents: Water ;  0 °C
Reference
Preparation of bicyclic proline compounds as transient receptor potential channel antagonists
, World Intellectual Property Organization, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  5 - 20 h, 0 - 10 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5 - 6
Reference
Process for preparing 5-iodo-2-bromobenzyl alcohol
, China, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 30 min, rt
Reference
(Benzofuranyl)aminoalkyl-substituted boronic acid derivatives and their preparation and use for the treatment of viral infections
, World Intellectual Property Organization, , ,

Synthetic Circuit 12

Reaction Conditions
Reference
Processes for preparing peptide analog as antiviral agent
, World Intellectual Property Organization, , ,

(2-Bromo-5-iodophenyl)methanol Raw materials

(2-Bromo-5-iodophenyl)methanol Preparation Products

(2-Bromo-5-iodophenyl)methanol Suppliers

Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:946525-30-0)
MR./MRS.:A LA DING
Phone:
Email:anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:946525-30-0)
MR./MRS.:TANG SI LEI
Phone:15026964105
Email:2881489226@qq.com

(2-Bromo-5-iodophenyl)methanol Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:946525-30-0)(2-Bromo-5-iodophenyl)methanol
A856370
Purity:99%
Quantity:500g
Price($):364.0